![molecular formula C18H17ClFN3O2S B2825371 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1421472-43-6](/img/structure/B2825371.png)

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

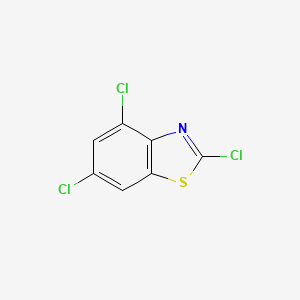

The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known for their biological activities .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Wissenschaftliche Forschungsanwendungen

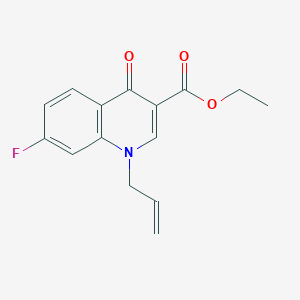

Photovoltaic Efficiency and Ligand-Protein Interactions

- Photovoltaic Efficiency Modeling : Some analogs of benzothiazolinone acetamides, including compounds similar to the one , have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Mary et al., 2020).

- Ligand-Protein Interactions : The same study also investigated the interactions of these compounds with Cyclooxygenase 1 (COX1) through molecular docking, revealing potential for targeted binding (Mary et al., 2020).

Synthesis and Antimicrobial Activity

- Synthesis of Antimicrobial Agents : Various derivatives, including those related to the compound , have been synthesized and evaluated for antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans. These compounds have shown moderate activity in this regard (Sah et al., 2014).

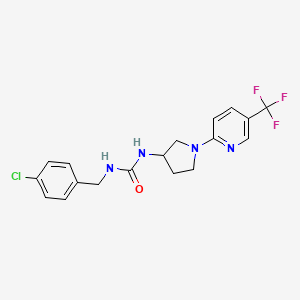

Antiproliferative Activity

- Anticancer Potential : Synthesis of pyridine linked thiazole derivatives, related to the compound , has demonstrated promising anticancer activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver carcinoma). These findings suggest potential in cancer therapeutics (Alqahtani & Bayazeed, 2020).

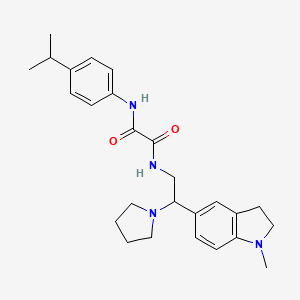

Antioxidant Activity

- Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives, similar in structure to the compound of interest, have been used to create Co(II) and Cu(II) coordination complexes. These complexes, as well as the ligands themselves, have shown significant antioxidant activity, hinting at their potential use in oxidative stress-related conditions (Chkirate et al., 2019).

Anti-inflammatory Activity

- Synthesis of Anti-inflammatory Agents : Derivatives of N-(3-chloro-4-fluorophenyl) acetamide, related to the chemical , have been synthesized and shown significant anti-inflammatory activity. This points towards their potential use in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been found to exhibit pesticidal properties . They could activate the release of calcium ions in insect central neurons at a higher concentration .

Biochemical Pathways

It’s possible that the compound may interact with various biochemical pathways due to its potential pesticidal properties .

Pharmacokinetics

The compound’s predicted boiling point is 4233±470 °C , which might influence its bioavailability.

Result of Action

Related compounds have shown to possess favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Eigenschaften

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(4-fluorophenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3O2S/c1-23(18-22-17-14(19)3-2-4-15(17)26-18)11-16(24)21-9-10-25-13-7-5-12(20)6-8-13/h2-8H,9-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXJBZMDPVABQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCOC1=CC=C(C=C1)F)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825291.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2825293.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2825294.png)

![5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2825295.png)

![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

phenyl]methyl})amine](/img/structure/B2825303.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2825304.png)

![[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2825307.png)